molecular formula C9H11N3OS B6256855 3-(carbamothioylamino)-4-methylbenzamide CAS No. 1377582-04-1

3-(carbamothioylamino)-4-methylbenzamide

Cat. No.: B6256855
CAS No.: 1377582-04-1
M. Wt: 209.27 g/mol
InChI Key: ZSJPWJMOTFYTAB-UHFFFAOYSA-N
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Description

3-(Carbamothioylamino)-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a carbamothioylamino group attached to a benzamide core, with a methyl group at the 4-position of the benzene ring. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carbamothioylamino)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with thiourea under specific conditions. The process can be summarized as follows:

    Formation of 4-methylbenzoyl chloride: 4-methylbenzoic acid is first converted to 4-methylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Reaction with thiourea: The resulting 4-methylbenzoyl chloride is then reacted with thiourea in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Carbamothioylamino)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel benzamide derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial properties, showing activity against certain bacterial and fungal strains.

    Medicine: Research has focused on its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(carbamothioylamino)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes and disease progression.

    Pathway Modulation: It can modulate signaling pathways involved in inflammation and cancer, leading to reduced cell proliferation and increased apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • 4-(Carbamothioylamino)-3-methylbenzoic acid
  • 3-(Carbamothioylamino)-4-chlorobenzamide
  • 3-(Carbamothioylamino)-4-nitrobenzamide

Uniqueness

3-(Carbamothioylamino)-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity towards various biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

1377582-04-1

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

3-(carbamothioylamino)-4-methylbenzamide

InChI

InChI=1S/C9H11N3OS/c1-5-2-3-6(8(10)13)4-7(5)12-9(11)14/h2-4H,1H3,(H2,10,13)(H3,11,12,14)

InChI Key

ZSJPWJMOTFYTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NC(=S)N

Purity

95

Origin of Product

United States

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